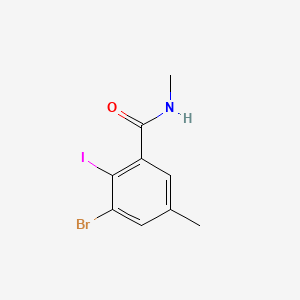
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid is a compound that features a quinoline core substituted with a 3,5-dimethylisoxazole moiety at the 2-position and a carboxylic acid group at the 4-position
准备方法
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving an alkyne and a nitrile oxide.
Quinoline Synthesis: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a methyl ketone in the presence of a base.
Coupling Reaction: The final step involves coupling the 3,5-dimethylisoxazole with the quinoline derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
化学反应分析
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a bromodomain inhibitor, which can modulate gene expression by interacting with acetylated lysines on histones.
Biological Research: It has applications in studying protein-ligand interactions, particularly in the context of epigenetic regulation.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets:
Bromodomains: The compound acts as an acetyl-lysine mimetic, binding to bromodomains and inhibiting their interaction with acetylated histones.
Epigenetic Regulation: By inhibiting bromodomains, the compound can modulate gene expression, potentially leading to antiproliferative and anti-inflammatory effects.
相似化合物的比较
2-(3,5-Dimethylisoxazol-4-yl)quinoline-4-carboxylic Acid can be compared with other similar compounds:
2-(1,1′-Biphenyl-4-yl)quinoline-4-carboxylic Acid: This compound also features a quinoline core but with a biphenyl substituent, showing antiviral activity.
3,5-Dimethylisoxazole Derivatives: These compounds share the isoxazole ring and have been studied for various biological activities, including antifungal and anticancer properties.
属性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-8-14(9(2)20-17-8)13-7-11(15(18)19)10-5-3-4-6-12(10)16-13/h3-7H,1-2H3,(H,18,19) |
InChI 键 |
OUAGTOSCPPLDKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)



![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)


